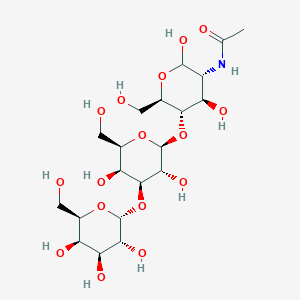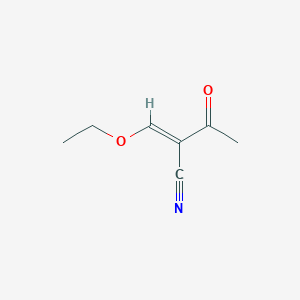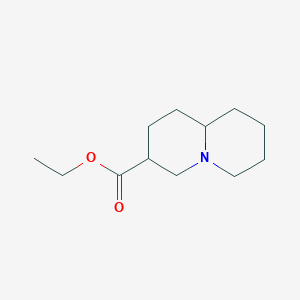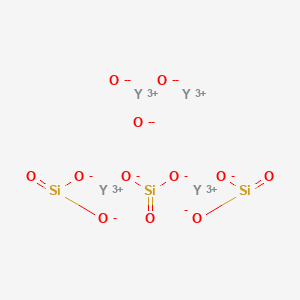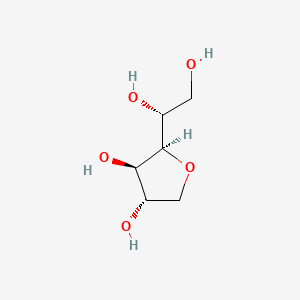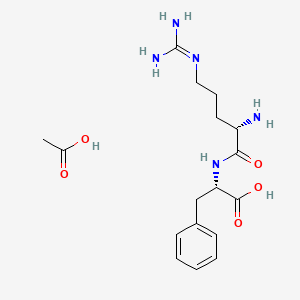
Acétate d'Arg-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Arg-Phe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of peptide synthesis and aggregation.
Biology: Investigates protein-protein interactions and the mechanisms of protein aggregation.
Medicine: Explores potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Target of Action
It is often used as a model compound in physicochemical analysis of the formation mechanisms and structures of protein aggregates .
Mode of Action
It is primarily used in research settings for its physicochemical properties rather than its biological activity .
Result of Action
It is primarily used in research settings for its physicochemical properties .
Analyse Biochimique
Biochemical Properties
Arg-Phe acetate salt is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical roles .
Cellular Effects
Arg-Phe acetate salt influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes underscores its importance in cellular function .
Molecular Mechanism
At the molecular level, Arg-Phe acetate salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arg-Phe acetate salt change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Arg-Phe acetate salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Arg-Phe acetate salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Arg-Phe acetate salt is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Arg-Phe acetate salt and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arg-Phe acetate salt typically involves the coupling of L-arginine and L-phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Arg-Phe acetate salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of protective groups and optimized reaction conditions are crucial to minimize side reactions and achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Arg-Phe acetate salt can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Carbodiimides like DCC in the presence of HOBt or N-hydroxysuccinimide (NHS).
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Alcohol derivatives of the peptide.
Substitution: Extended peptide chains or modified peptides.
Comparaison Avec Des Composés Similaires
Met-Arg-Phe-Ala acetate salt: A tetrapeptide with similar applications in peptide synthesis and mass spectrometry.
Arg-Gly-Asp acetate salt: Another dipeptide used in cell adhesion studies and as a model compound in biochemical research.
Uniqueness: Arg-Phe acetate salt is unique due to its specific combination of arginine and phenylalanine, which provides distinct chemical properties and biological activities. Its ability to form stable interactions with proteins makes it valuable in studying protein aggregation and developing therapeutic agents .
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGKDWKVVHIHV-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
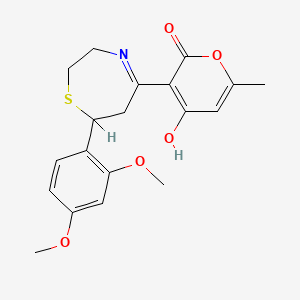

![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
